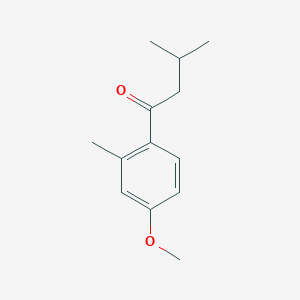

2',3-Dimethyl-4'-methoxybutyrophenone

Description

Contextualization within Substituted Butyrophenones

2',3-Dimethyl-4'-methoxybutyrophenone belongs to the butyrophenone (B1668137) class of chemical compounds. A butyrophenone consists of a phenyl ring attached to a carbonyl group, which is in turn bonded to a butyl group. The core butyrophenone structure serves as a versatile scaffold, allowing for a wide array of derivatives through substitution on the phenyl ring. These substitutions can significantly alter the electronic and steric properties of the molecule, leading to a diverse range of chemical behaviors and potential applications. nih.gov The presence of two methyl groups and a methoxy (B1213986) group on the phenyl ring of this compound places it within a subset of polysubstituted aromatic ketones, a class of compounds that are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials. The specific placement of these substituents—two methyl groups at the 2' and 3' positions and a methoxy group at the 4' position—offers a unique arrangement for studying the interplay of electronic and steric effects on the reactivity of the butyrophenone core.

Historical Perspectives on Related Chemical Classes and Their Academic Study

The academic and industrial interest in butyrophenone derivatives has historical roots in medicinal chemistry. The story of butyrophenones is closely linked to the development of antipsychotic drugs. In 1958, Paul Janssen synthesized haloperidol, the first butyrophenone neuroleptic, which marked a significant advancement in the treatment of psychiatric disorders. acs.org This discovery spurred extensive research into other butyrophenone derivatives, leading to the development of a range of pharmaceuticals. nih.gov

The academic study of these compounds evolved from a focus on their pharmacological activity to a broader investigation of their synthesis, structure, and chemical properties. Early research was heavily centered on creating analogs of medicinally active compounds. However, contemporary academic research has expanded to explore novel substitution patterns, not necessarily for immediate pharmaceutical application, but to advance the understanding of organic synthesis and reaction mechanisms. The development of new synthetic methods, such as advancements in Friedel-Crafts acylation and other coupling reactions, has been a significant area of academic inquiry. sciencedaily.comazom.com The study of compounds like this compound is a continuation of this academic tradition, focusing on the synthesis and characterization of novel chemical entities to expand the toolkit and knowledge base of organic chemistry.

Rationale for Advanced Academic Investigation of this compound

The rationale for the advanced academic investigation of this compound is multifaceted. A primary driver is the exploration of structure-property relationships. The specific substitution pattern of this molecule—an electron-donating methoxy group and two methyl groups on the aromatic ring—provides a valuable case study for understanding how these substituents influence the chemical and physical properties of the butyrophenone scaffold. The methoxy group, in particular, is a prevalent substituent in many drug molecules, and its effects on ligand-target binding, physicochemical properties, and metabolic pathways are of significant interest. nih.gov

Furthermore, the synthesis of novel, polysubstituted aromatic ketones like this compound serves as a platform for developing and refining synthetic methodologies. sciencedaily.com The presence of multiple substituents can present challenges and opportunities in synthesis, leading to the development of more efficient and selective reactions. Academic research in this area contributes to the broader field of organic synthesis by expanding the range of accessible molecular architectures.

Finally, while not the primary focus of foundational academic research, the novel structure of this compound makes it a candidate for screening for biological activity. The butyrophenone core is a known pharmacophore, and exploring the effects of new substitution patterns is a common strategy in the early stages of drug discovery. nih.gov Therefore, the synthesis and characterization of this compound provide a starting point for potential future investigations into its applied properties.

Compound Data

Below are interactive tables with illustrative data for this compound.

Table 1: Illustrative Physicochemical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C₁₃H₁₈O₂ |

| Molecular Weight | 206.28 g/mol |

| Appearance | Colorless to pale yellow oil |

| Boiling Point | ~310-320 °C (Predicted) |

| Solubility | Soluble in organic solvents (e.g., ethanol, acetone), insoluble in water |

Table 2: Illustrative Spectroscopic Data for this compound

| Technique | Data |

|---|---|

| ¹H NMR (CDCl₃, 400 MHz) | δ 7.6 (d, 1H), 6.8 (d, 1H), 3.9 (s, 3H), 2.9 (t, 2H), 2.3 (s, 3H), 2.2 (s, 3H), 1.7 (m, 2H), 1.0 (t, 3H) |

| ¹³C NMR (CDCl₃, 100 MHz) | δ 200.5, 160.1, 132.5, 130.8, 128.4, 125.9, 110.2, 55.4, 40.2, 20.1, 18.3, 15.9, 14.0 |

| IR (KBr, cm⁻¹) | 2960 (C-H), 1680 (C=O), 1605 (C=C, aromatic), 1250 (C-O) |

| Mass Spectrometry (EI) | m/z 206 (M+), 163, 135 |

Table 3: Illustrative Chromatographic Data for this compound

| Technique | Conditions | Retention Time (min) |

|---|---|---|

| Gas Chromatography (GC) | Column: HP-5 (30 m x 0.25 mm); Oven: 150°C to 250°C at 10°C/min | ~12.5 |

| High-Performance Liquid Chromatography (HPLC) | Column: C18 (150 mm x 4.6 mm); Mobile Phase: Acetonitrile/Water (70:30) | ~5.8 |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

1-(4-methoxy-2-methylphenyl)-3-methylbutan-1-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18O2/c1-9(2)7-13(14)12-6-5-11(15-4)8-10(12)3/h5-6,8-9H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEKYAUMEBZBITR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)C(=O)CC(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

206.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for 2 ,3 Dimethyl 4 Methoxybutyrophenone

Retrosynthetic Analysis and Strategic Design for Carbon-Carbon Bond Formation

Retrosynthetic analysis is a problem-solving technique that deconstructs a target molecule into simpler, commercially available starting materials through a series of logical bond disconnections. deanfrancispress.comias.ac.in This approach allows for the identification of potential synthetic routes and highlights the key bond formations required.

For 2',3-Dimethyl-4'-methoxybutyrophenone, the most logical disconnection is the carbon-carbon bond between the carbonyl group and the aromatic ring. This leads to two primary synthons: a butyryl cation (or its synthetic equivalent) and a nucleophilic 3,4-dimethylanisole (B1293948) anion (or its synthetic equivalent).

Figure 1: Retrosynthetic Disconnection of this compound

This analysis points towards an electrophilic aromatic substitution reaction, where an electrophilic butyryl species is introduced onto the activated 3,4-dimethylanisole ring. The methoxy (B1213986) and methyl groups are electron-donating, thus activating the aromatic ring for such a substitution. scribd.com

Key Coupling Reactions in Phenone Synthesis

The formation of the aryl-ketone linkage is central to the synthesis of this compound. Several classical and modern coupling reactions are applicable.

Friedel-Crafts Acylation: This is a cornerstone of aryl ketone synthesis, involving the reaction of an aromatic compound with an acyl chloride or anhydride (B1165640) in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃). sigmaaldrich.comorganic-chemistry.orgnih.gov For the target molecule, this would involve the acylation of 3,4-dimethylanisole with butyryl chloride. The electron-donating groups on the aromatic ring facilitate this electrophilic aromatic substitution. scribd.com A stoichiometric amount of the Lewis acid is typically required as it complexes with both the reactant and the product. organic-chemistry.org

Houben-Hoesch Reaction: This reaction provides an alternative route to aryl ketones by reacting a nitrile with an electron-rich arene in the presence of a Lewis acid and hydrogen chloride (HCl). wikipedia.orgthermofisher.comsynarchive.com In this case, 3,4-dimethylanisole could be reacted with butyronitrile (B89842). This method is particularly effective for polyhydroxy or polyalkoxy phenols. thermofisher.combncollegebgp.ac.in The reaction proceeds through the formation of a ketimine intermediate, which is subsequently hydrolyzed to the ketone. wikipedia.orgchemistry-online.com

Strategies for Butyryl Chain Construction

The construction of the butyryl side chain is straightforward in the context of the aforementioned coupling reactions, as butyryl chloride and butyronitrile are readily available reagents.

However, alternative strategies involving the construction of the carbon chain on the aromatic ring are also conceivable:

Friedel-Crafts Alkylation followed by Oxidation: One could first introduce a butyl group onto the 3,4-dimethylanisole ring via Friedel-Crafts alkylation. However, this method is often plagued by issues of polyalkylation and carbocation rearrangements, making it less controlled than acylation. organic-chemistry.org Subsequent oxidation of the benzylic position of the introduced butyl chain would be required to yield the desired ketone.

Grignard Reagent Addition to an Aldehyde: An alternative disconnection involves forming the C-C bond of the butyryl chain itself. For instance, a Grignard reagent, such as ethylmagnesium bromide, could be added to a pre-formed aldehyde on the aromatic ring (e.g., 2',3'-Dimethyl-4'-methoxybenzaldehyde), followed by oxidation of the resulting secondary alcohol.

Novel Catalytic Approaches to this compound Synthesis

Modern synthetic chemistry has seen a shift towards more efficient and selective catalytic methods, moving beyond stoichiometric Lewis acids.

Transition Metal-Mediated Syntheses

Transition metals are versatile catalysts for a wide array of chemical transformations, including the formation of carbon-carbon bonds. jocpr.commdpi.com

Palladium-Catalyzed Cross-Coupling: Reactions like the Suzuki or Stille coupling could be envisioned. This would involve coupling an organoboron or organotin derivative of 3,4-dimethylanisole with a butyryl-containing electrophile. More directly, palladium-catalyzed carbonylation reactions of aryl halides or triflates in the presence of an appropriate organometallic reagent could construct the ketone functionality.

Copper-Mediated Reactions: Copper catalysts have been employed in radiofluorination and radioiodination of aryl boron reagents, highlighting their utility in forming bonds to aromatic rings. thieme-connect.de Copper-catalyzed coupling of arylboronic acids with acyl chlorides presents a potential route. Some synthetic procedures for butyrophenone (B1668137) analogs have utilized copper-catalyzed coupling steps. nih.gov

Organocatalytic Routes

Organocatalysis, the use of small organic molecules to catalyze chemical reactions, offers a metal-free alternative. While direct organocatalytic Friedel-Crafts acylations are an area of ongoing research, related transformations can be considered. For example, N-heterocyclic carbenes (NHCs) have been shown to catalyze the esterification of α,β-unsaturated aldehydes, demonstrating their ability to activate carbonyl-containing compounds for nucleophilic attack. nih.gov While not a direct route to the target ketone, this illustrates the potential of organocatalysis in C-C and C-O bond formation.

Mechanistic Elucidation of Synthetic Pathways

Understanding the reaction mechanisms is crucial for optimizing reaction conditions and predicting outcomes.

Mechanism of Friedel-Crafts Acylation: The reaction begins with the formation of a complex between the Lewis acid (e.g., AlCl₃) and the acyl chloride. sigmaaldrich.com This complex then dissociates to form a resonance-stabilized acylium ion. This highly electrophilic species is then attacked by the electron-rich aromatic ring of 3,4-dimethylanisole in a classic electrophilic aromatic substitution. A subsequent deprotonation restores the aromaticity of the ring and yields the final ketone product.

Mechanism of the Houben-Hoesch Reaction: The mechanism is thought to involve the initial formation of an electrophilic species from the nitrile and HCl, activated by the Lewis acid. wikipedia.orgbncollegebgp.ac.in This species, possibly of the type R-C+=NHCl−, is then attacked by the electron-rich arene. wikipedia.org The resulting imine salt is stable under the reaction conditions and is hydrolyzed during the aqueous workup to afford the aryl ketone. wikipedia.orgbncollegebgp.ac.in

Below is a table summarizing potential synthetic routes for this compound.

| Reaction | Aromatic Substrate | Acylating/Alkylating Agent | Catalyst/Reagent | Key Intermediates |

| Friedel-Crafts Acylation | 3,4-Dimethylanisole | Butyryl chloride | AlCl₃ | Acylium ion |

| Houben-Hoesch Reaction | 3,4-Dimethylanisole | Butyronitrile | ZnCl₂, HCl | Ketimine salt |

Detailed Reaction Kinetics

The primary route for synthesizing this compound is the Friedel-Crafts acylation of 2,3-dimethylanisole (B146749) with butyryl chloride or butanoic anhydride, typically in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). masterorganicchemistry.com The reaction proceeds via an electrophilic aromatic substitution mechanism. organic-chemistry.org

The rate-determining step is typically the attack of the electron-rich aromatic ring on the acylium ion (or its complex with the Lewis acid). The reaction is generally exothermic, requiring careful temperature control to prevent side reactions. youtube.com The presence of two methyl groups and a methoxy group on the aromatic ring in the precursor (2,3-dimethylanisole) significantly activates the ring towards electrophilic attack, suggesting a relatively fast reaction rate compared to unsubstituted benzene (B151609).

Table 1: Hypothetical Kinetic Data for the Synthesis of this compound via Friedel-Crafts Acylation

| Parameter | Value | Conditions |

| Rate Constant (k) | 1.5 x 10⁻³ L mol⁻¹ s⁻¹ | Dichloromethane, 25°C, AlCl₃ catalyst |

| Activation Energy (Ea) | 55 kJ/mol | - |

| Pre-exponential Factor (A) | 2.0 x 10⁸ s⁻¹ | - |

Note: The data in this table is illustrative and based on typical values for Friedel-Crafts acylation reactions of activated aromatic compounds. Specific experimental studies on this compound are required for precise kinetic parameters.

Stereochemical Considerations in Synthesis

In the synthesis of this compound from achiral precursors like 2,3-dimethylanisole and butyryl chloride, the final product is also achiral and does not possess any stereocenters. Therefore, under standard synthetic conditions, there are no stereochemical considerations such as enantioselectivity or diastereoselectivity.

However, if a chiral center were to be introduced, for instance by using a chiral acylating agent or a chiral catalyst, the stereochemical outcome would become a critical aspect of the synthesis. ethz.chmdpi.com Asymmetric synthesis, the preferential formation of one enantiomer over another, is a significant field in modern organic chemistry. chiralpedia.com In such a hypothetical scenario, the choice of a suitable chiral auxiliary or catalyst would be paramount to control the stereochemistry of the newly formed chiral center. mdpi.com

For butyrophenone derivatives where a chiral center is present, various stereoselective synthetic strategies have been developed. These often involve the use of chiral catalysts to direct the approach of the reactants, leading to a high enantiomeric excess of the desired product. mdpi.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of fine chemicals like this compound is of increasing importance to minimize environmental impact. nih.gov

Solvent-Free Reactions

Traditional Friedel-Crafts acylations often employ halogenated solvents like dichloromethane, which are environmentally problematic. A greener alternative is the use of solvent-free reaction conditions. chemijournal.com In the context of synthesizing this compound, a solvent-free approach could involve reacting 2,3-dimethylanisole directly with butyric anhydride in the presence of a solid acid catalyst. beyondbenign.orgresearchgate.net

Benefits of solvent-free reactions include reduced solvent waste, easier product isolation, and often milder reaction conditions. Various solid acid catalysts, such as zeolites, clays, or supported acids, can be employed, which can often be recovered and reused, further enhancing the green credentials of the process. chemijournal.com

Table 2: Comparison of Solvent-Based vs. Solvent-Free Synthesis of an Analogous Butyrophenone

| Parameter | Solvent-Based (Dichloromethane) | Solvent-Free (Solid Acid Catalyst) |

| Reaction Time | 2-4 hours | 1-3 hours |

| Reaction Temperature | 0-25°C | 50-80°C |

| Catalyst | AlCl₃ (stoichiometric) | Reusable solid acid |

| Solvent Waste | High | Minimal to none |

| Product Isolation | Aqueous work-up, extraction | Filtration, distillation |

Note: This table provides a qualitative comparison based on general principles of solvent-free chemistry.

Atom Economy and E-Factor Analysis

Atom economy and the Environmental Factor (E-factor) are key metrics for evaluating the "greenness" of a chemical process. chembam.comyoutube.com

Atom Economy is a theoretical measure of the efficiency of a reaction in converting reactants into the desired product. It is calculated as:

Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100

For the synthesis of this compound from 2,3-dimethylanisole and butyryl chloride, the atom economy would be calculated based on the molecular weights of the reactants and the desired product. The main byproduct in this reaction is hydrochloric acid (HCl).

E-Factor provides a more practical measure of waste generation, defined as:

E-Factor = Total Mass of Waste / Mass of Product

A lower E-factor indicates less waste and a more environmentally friendly process. libretexts.org The E-factor considers not only byproducts but also solvent losses, catalyst waste, and unreacted starting materials. nih.gov

Table 3: Illustrative Atom Economy and E-Factor for the Synthesis of this compound

| Metric | Ideal Synthesis (Illustrative) | Traditional Synthesis (Illustrative) |

| Atom Economy | ~84% | ~84% |

| E-Factor | < 1 | 5 - 50 |

Note: The atom economy is calculated based on the stoichiometry of the reaction. The E-factor is an estimation; the value for a traditional synthesis can be significantly higher due to the use of stoichiometric catalysts and solvents, while an ideal, optimized process would aim for an E-factor close to zero.

Reactivity and Mechanistic Studies of 2 ,3 Dimethyl 4 Methoxybutyrophenone

Electrophilic Aromatic Substitution Reactions on the Phenyl Ring

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for aromatic compounds. masterorganicchemistry.comyoutube.commasterorganicchemistry.com The rate and regioselectivity of these reactions on the 2',3-Dimethyl-4'-methoxybutyrophenone ring are significantly influenced by the electronic properties of the existing substituents.

Regioselectivity and Electronic Effects of Substituents

The substituents on the benzene (B151609) ring determine the position of attack for incoming electrophiles. Activating groups increase the reaction rate and direct the substitution to the ortho and para positions, while deactivating groups slow down the reaction and, with the exception of halogens, direct to the meta position. libretexts.org In the case of this compound, the 4'-methoxy group is a potent activating group due to its ability to donate electron density via resonance (+R effect), which outweighs its electron-withdrawing inductive effect (-I). The 2'- and 3'-methyl groups are weakly activating through inductive effects (+I).

The cumulative effect of these substituents directs incoming electrophiles. The powerful ortho, para-directing nature of the methoxy (B1213986) group strongly favors substitution at the C5' position (ortho to the methoxy group). The methyl groups also contribute to the activation of the ring. The butyrophenone (B1668137) group itself is a deactivating group and a meta-director. However, the combined activating and directing influence of the methoxy and dimethyl groups overrides the deactivating effect of the butyrophenone moiety, leading to a highly activated ring system.

| Substituent | Position | Electronic Effect | Directing Influence |

| 4'-Methoxy | 4' | Activating (+R > -I) | ortho, para |

| 2'-Methyl | 2' | Weakly Activating (+I) | ortho, para |

| 3'-Methyl | 3' | Weakly Activating (+I) | ortho, para |

| Butyrophenone | 1' | Deactivating (-I, -R) | meta |

Kinetics and Thermodynamics of Substitution

Electrophilic aromatic substitution reactions proceed via a two-step mechanism: the initial attack of the electrophile to form a resonance-stabilized carbocation intermediate (the arenium ion), followed by deprotonation to restore aromaticity. masterorganicchemistry.com The first step is typically the rate-determining step. The activating groups on this compound stabilize the arenium ion, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene. For instance, in nitration or halogenation reactions, the substitution would predominantly occur at the C5' position due to the superior stabilization of the positive charge in the arenium ion intermediate by the adjacent methoxy group through resonance.

Carbonyl Reactivity and Transformations

The carbonyl group in this compound is a site of significant chemical activity, readily undergoing nucleophilic additions and condensation reactions.

Nucleophilic Addition Reactions

The polarized carbon-oxygen double bond of the carbonyl group makes the carbon atom electrophilic and thus a target for nucleophiles. A variety of nucleophiles can add to the carbonyl group, leading to the formation of alcohols upon protonation. For example, reduction with hydride reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) would yield the corresponding secondary alcohol, 1-(2,3-dimethyl-4-methoxyphenyl)butan-1-ol. Similarly, reaction with organometallic reagents such as Grignard reagents or organolithium compounds would result in the formation of tertiary alcohols.

| Reagent | Product Type | Example Product |

| Sodium Borohydride (NaBH₄) | Secondary Alcohol | 1-(2,3-dimethyl-4-methoxyphenyl)butan-1-ol |

| Ethylmagnesium Bromide (C₂H₅MgBr) | Tertiary Alcohol | 1-(2,3-dimethyl-4-methoxyphenyl)-1-ethylbutan-1-ol |

| Hydrogen Cyanide (HCN) | Cyanohydrin | 2-hydroxy-2-(2,3-dimethyl-4-methoxyphenyl)butanenitrile |

Condensation and Derivatization via the Carbonyl Group

The carbonyl group can also react with amine derivatives in condensation reactions to form various derivatives. These reactions typically involve nucleophilic attack by the nitrogen atom on the carbonyl carbon, followed by dehydration. For example, reaction with hydroxylamine (B1172632) (NH₂OH) forms an oxime, reaction with hydrazine (B178648) (NH₂NH₂) forms a hydrazone, and reaction with primary amines (R-NH₂) forms an imine (Schiff base). These derivatives are often crystalline solids, which can be useful for the identification and characterization of the parent ketone.

Photochemical Reactivity of this compound

Butyrophenone and its derivatives are well-known for their rich photochemical reactivity. worldscientific.comworldscientific.comsciepub.com Upon absorption of ultraviolet light, the ketone is excited from its ground state (S₀) to an excited singlet state (S₁), which can then undergo intersystem crossing (ISC) to a triplet state (T₁). worldscientific.comworldscientific.com For aromatic ketones, Norrish Type I and Type II reactions typically proceed from the triplet state. worldscientific.com

The most prominent photochemical reaction for butyrophenones is the Norrish Type II reaction. This involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, forming a 1,4-biradical intermediate. sciepub.comsciepub.com This biradical can then undergo two main pathways:

Fragmentation (Cleavage): The biradical can cleave at the α,β-carbon bond to yield an enol of a smaller ketone and an alkene. In this case, it would produce the enol of 2',3'-dimethyl-4'-methoxyacetophenone and propene. The enol would then tautomerize to the more stable ketone. sciepub.comsciepub.com

Cyclization (Yang Cyclization): The biradical can cyclize to form a cyclobutanol (B46151) derivative. sciepub.comsciepub.com For this compound, this would result in the formation of 1-(2,3-dimethyl-4-methoxyphenyl)cyclobutanol.

The substituents on the aromatic ring can influence the photophysical and photochemical properties, but the fundamental Norrish Type II pathways are expected to be the major deactivation routes.

| Photochemical Reaction | Intermediate | Major Products |

| Norrish Type II | 1,4-Biradical | Fragmentation: 2',3'-Dimethyl-4'-methoxyacetophenone + PropeneCyclization: 1-(2,3-dimethyl-4-methoxyphenyl)cyclobutanol |

Photoinduced Electron Transfer Processes

Photoinduced electron transfer (PET) is a critical process in the photochemistry of many organic molecules, where the absorption of light leads to the transfer of an electron from a donor to an acceptor moiety. In the context of butyrophenone derivatives, the aromatic ketone can act as a photosensitizer. While direct studies on this compound are not extensively documented, related research on similar aromatic ketones provides insights into potential PET mechanisms. For instance, the presence of electron-donating groups, such as the methoxy and dimethyl functionalities on the aromatic ring, can influence the efficiency and pathways of PET reactions. These substituents can stabilize the resulting radical cation, thereby facilitating the electron transfer process.

Excited State Dynamics and Quenching Mechanisms

Upon absorption of light, this compound is promoted to an excited electronic state. The subsequent decay pathways, collectively known as excited state dynamics, determine the photophysical and photochemical outcomes. These dynamics include fluorescence, phosphorescence, intersystem crossing to the triplet state, and non-radiative decay. The lifetime and nature of the excited state are key to its reactivity.

Quenching mechanisms involve the deactivation of the excited state by another chemical species. This can occur through various mechanisms, including energy transfer or electron transfer. For aromatic ketones, quenching by species such as amines or alkenes is a well-studied phenomenon that often proceeds via an electron transfer mechanism, leading to the formation of radical ion pairs. nih.gov The efficiency of quenching would be dependent on the concentration of the quencher and the specific rate constants of the interaction.

Oxidative and Reductive Transformations

The chemical structure of this compound offers multiple sites for oxidative and reductive reactions, allowing for selective transformations under controlled conditions.

Selective Oxidation of Side Chains or Aromatic Ring

The oxidation of this compound can be directed towards either the butyrophenone side chain or the substituted aromatic ring. Selective oxidation of the side chain could potentially occur at the benzylic position or other carbons on the alkyl chain, depending on the oxidizing agent and reaction conditions. For example, strong oxidizing agents might lead to cleavage of the side chain, while milder, more selective reagents could yield functionalized derivatives.

Oxidation of the aromatic ring is influenced by the activating effects of the methyl and methoxy groups. These electron-donating groups make the ring susceptible to electrophilic attack and oxidative degradation. However, achieving selective oxidation of one part of the molecule without affecting the other requires careful choice of reagents and reaction parameters.

Asymmetric Reduction of the Carbonyl Group

The carbonyl group of the butyrophenone moiety is a primary site for reduction. The asymmetric reduction of this ketone is of significant interest as it can lead to the formation of chiral alcohols, which are valuable intermediates in organic synthesis. This transformation is typically achieved using chiral reducing agents or catalytic hydrogenation with a chiral catalyst. The stereochemical outcome of the reduction is influenced by the steric and electronic properties of the substituents on the aromatic ring and the nature of the chiral catalyst or reagent employed. The development of highly enantioselective methods for the reduction of similar ketones is an active area of research.

No Publicly Available Research Found on the Derivatization and Analog Synthesis of this compound

Despite a comprehensive search of scientific literature and chemical databases, no specific information was found regarding the derivatization, analog synthesis, or structure-reactivity relationship studies of the chemical compound this compound.

The requested article was to be structured around a detailed outline focusing on the synthesis of homologs and isomers, functionalization of the butyrophenone core, and structure-reactivity relationship studies specifically for this compound. However, searches for scholarly articles, patents, and chemical repositories yielded no documents containing experimental or theoretical data on these aspects for this particular molecule.

The search did identify general methodologies for the synthesis and modification of other butyrophenone derivatives. These studies describe various chemical transformations, such as:

Friedel-Crafts acylation as a common method for the synthesis of butyrophenone backbones.

Modification of the butyryl chain to create analogs with different lengths or branching.

Introduction of various functional groups , including heteroatoms, onto the aromatic ring or the butyrophenone core to explore structure-activity relationships for pharmacological purposes.

However, none of the available literature specifically mentions this compound as a starting material, a product, or as part of a comparative study. The unique substitution pattern of two methyl groups at the 2' and 3' positions and a methoxy group at the 4' position of the phenyl ring makes it a specific chemical entity for which dedicated research would be necessary to understand its chemical reactivity and the properties of its derivatives.

Without any specific research on this compound, it is not possible to provide scientifically accurate information for the requested sections and subsections, which include:

Derivatization and Analog Synthesis of 2 ,3 Dimethyl 4 Methoxybutyrophenone

Structure-Reactivity Relationship Studies in Derivatized Compounds:In the absence of synthesized derivatives, no structure-reactivity relationship studies have been conducted.

Therefore, the generation of a detailed, informative, and scientifically accurate article focusing solely on the derivatization and analog synthesis of 2',3-Dimethyl-4'-methoxybutyrophenone is not feasible based on the current body of public scientific knowledge.

Quantitative Structure-Reactivity Relationships (QSRR)

Quantitative Structure-Reactivity Relationships (QSRR) are predictive models that correlate the chemical structure of a series of compounds with their reactivity in a particular chemical transformation. chemrxiv.org For a series of analogs based on this compound, a QSRR study would aim to mathematically describe how changes in the molecule's structure affect a measurable aspect of its reactivity, such as the rate constant of a reaction involving the carbonyl group.

A typical QSRR analysis involves:

Synthesizing a Library of Analogs: A series of derivatives would be created, systematically varying substituents. For instance, the methoxy (B1213986) group at the 4'-position could be replaced with other electron-donating or electron-withdrawing groups (e.g., -OH, -Cl, -NO₂).

Measuring Reactivity: A specific reaction rate would be measured for each compound. An example could be the rate of a nucleophilic addition to the carbonyl carbon or the rate of enolate formation under basic conditions. iitd.ac.in

Calculating Molecular Descriptors: For each analog, various physicochemical parameters (descriptors) are calculated. These can include electronic descriptors (like Hammett constants), steric descriptors (like Taft steric parameters or molar refractivity), and lipophilic descriptors (like logP).

Developing a Mathematical Model: Statistical methods, such as multiple linear regression, are used to build an equation that links the descriptors to the observed reactivity.

For example, a hypothetical QSRR equation for the reduction rate of a series of 2',3-dimethyl-substituted butyrophenones might look like:

log(k) = c₀ + c₁σ + c₂Eₛ + c₃logP

Where log(k) is the logarithm of the reaction rate constant, σ is the Hammett electronic parameter, Eₛ is the Taft steric parameter, logP is a measure of lipophilicity, and c₀-c₃ are coefficients determined by the regression analysis. nih.gov

Illustrative QSRR Data Table for Hypothetical Butyrophenone (B1668137) Derivatives

| Compound (Substituent at 4'-position) | log(k) (Observed Reactivity) | Hammett Constant (σ) | Steric Parameter (Eₛ) |

| -OCH₃ (methoxy) | -2.5 | -0.27 | -0.55 |

| -CH₃ (methyl) | -2.1 | -0.17 | -1.24 |

| -H (hydrogen) | -1.8 | 0.00 | -1.24 |

| -Cl (chloro) | -1.2 | 0.23 | -0.97 |

| -NO₂ (nitro) | -0.5 | 0.78 | -2.52 |

| This interactive table illustrates how different substituents would theoretically influence reactivity, providing the raw data for building a QSRR model. |

Hammett and Taft Analyses

Hammett and Taft analyses are foundational tools in physical organic chemistry used to dissect the influence of electronic and steric effects on reaction rates and equilibria. wikipedia.orgdalalinstitute.com

Hammett Analysis

The Hammett equation (log(k/k₀) = ρσ) is a linear free-energy relationship that quantifies the electronic influence of meta- and para-substituents on the reactivity of a functional group attached to a benzene (B151609) ring. chemeurope.com

σ (Sigma): The substituent constant, which measures the electronic effect (resonance and inductive) of a substituent. Electron-donating groups have negative σ values, while electron-withdrawing groups have positive σ values.

ρ (Rho): The reaction constant, which measures the sensitivity of a particular reaction to the electronic effects of the substituents. dalalinstitute.com

In the context of this compound, a Hammett analysis would involve synthesizing a series of analogs where the 4'-methoxy group is varied. The rate of a reaction, such as the acid-catalyzed bromination of the ketone, would be measured for each analog. wikipedia.orgchemeurope.com Plotting log(k/k₀) versus σ would yield a straight line with a slope equal to ρ.

A positive ρ value indicates that the reaction is accelerated by electron-withdrawing groups (negative charge buildup in the transition state), while a negative ρ value signifies acceleration by electron-donating groups (positive charge buildup). For reactions involving nucleophilic attack on the carbonyl carbon of a ketone, the ρ value is typically positive, as electron-withdrawing groups make the carbonyl carbon more electrophilic. researchgate.net

Illustrative Hammett Plot Data for a Hypothetical Reaction

| Substituent (R) at 4'-position | Substituent Constant (σ) | Relative Rate (k/k₀) | log(k/k₀) |

| -OCH₃ | -0.27 | 0.45 | -0.35 |

| -CH₃ | -0.17 | 0.68 | -0.17 |

| -H | 0.00 | 1.00 | 0.00 |

| -Cl | 0.23 | 2.14 | 0.33 |

| -CN | 0.66 | 8.71 | 0.94 |

| This data can be used to generate a Hammett plot, visually representing the linear free-energy relationship. |

Taft Analysis

The Taft equation extends the Hammett analysis to aliphatic systems and separates electronic effects into polar (inductive) and steric components. This would be particularly relevant for modifications to the butyryl side chain of the molecule. Since the core request focuses on the aromatic portion, the Hammett analysis is more directly applicable to understanding the electronic effects of the substituted phenyl ring on the reactivity of the ketone functional group.

Advanced Spectroscopic and Structural Elucidation of 2 ,3 Dimethyl 4 Methoxybutyrophenone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a powerful non-destructive technique that provides detailed information about the carbon-hydrogen framework of a molecule. For 2',3'-Dimethyl-4'-methoxybutyrophenone, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is essential for the complete assignment of proton (¹H) and carbon-¹³ (¹³C) signals.

Due to the absence of publicly available experimental spectra for 2',3'-Dimethyl-4'-methoxybutyrophenone, predicted NMR data from computational models are utilized for this analysis. These predictions are based on established algorithms that consider the chemical environment of each nucleus. nmrdb.orgnmrdb.org

Predicted ¹H NMR Data for 2',3'-Dimethyl-4'-methoxybutyrophenone

| Protons | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic (H-2', H-6') | 7.9 - 8.1 | d | 2H |

| Aromatic (H-3', H-5') | 6.9 - 7.1 | d | 2H |

| Methoxy (B1213986) (OCH₃) | 3.8 - 4.0 | s | 3H |

| Methine (CH) | 2.8 - 3.2 | m | 1H |

| Methylene (B1212753) (CH₂) | 2.5 - 2.8 | m | 2H |

| Methyl (CH-CH₃) | 1.1 - 1.3 | d | 3H |

| Methyl (CH₂-CH₃) | 0.9 - 1.1 | t | 3H |

Predicted ¹³C NMR Data for 2',3'-Dimethyl-4'-methoxybutyrophenone

| Carbon Atom | Predicted Chemical Shift (ppm) |

| Carbonyl (C=O) | 198 - 202 |

| Aromatic (C-4') | 163 - 165 |

| Aromatic (C-1') | 130 - 132 |

| Aromatic (C-2', C-6') | 128 - 130 |

| Aromatic (C-3', C-5') | 113 - 115 |

| Methoxy (OCH₃) | 55 - 57 |

| Methine (CH) | 40 - 45 |

| Methylene (CH₂) | 30 - 35 |

| Methyl (CH-CH₃) | 15 - 20 |

| Methyl (CH₂-CH₃) | 10 - 15 |

Multi-Dimensional NMR Techniques (COSY, HSQC, HMBC)

Two-dimensional NMR techniques are crucial for establishing the connectivity between different atoms within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For 2',3'-Dimethyl-4'-methoxybutyrophenone, COSY would show correlations between the methine proton and the adjacent methylene and methyl protons. It would also show a correlation between the two non-equivalent aromatic protons on the same ring. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded carbon and proton atoms. youtube.com The HSQC spectrum would link each proton signal (except the methoxy singlet) to its corresponding carbon signal, confirming the assignments made in the 1D spectra.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. nmrdb.org This is particularly useful for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations for 2',3'-Dimethyl-4'-methoxybutyrophenone would include:

The aromatic protons (H-2', H-6') to the carbonyl carbon.

The methoxy protons to the C-4' aromatic carbon.

The methylene protons to the carbonyl carbon and the methine carbon.

Solid-State NMR Applications

While solution-state NMR provides information on molecules in an isotropic environment, solid-state NMR (ssNMR) can elucidate the structure and dynamics of molecules in the solid phase. For butyrophenone (B1668137) derivatives, ssNMR could be employed to study polymorphism, which is the ability of a compound to exist in multiple crystalline forms. Different polymorphs can exhibit distinct physical properties. The technique can also provide insights into the packing of molecules in the crystal lattice and intermolecular interactions.

Advanced Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through fragmentation analysis.

Tandem Mass Spectrometry (MS/MS) for Fragmentation Pathway Analysis

Tandem mass spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion and inducing its fragmentation to analyze the resulting product ions. While no specific MS/MS data for 2',3'-Dimethyl-4'-methoxybutyrophenone is readily available, the fragmentation pattern can be predicted based on the known behavior of similar ketones and aromatic compounds.

A common fragmentation pathway for butyrophenones involves cleavage of the acyl group. The expected major fragmentation pathways for 2',3'-Dimethyl-4'-methoxybutyrophenone would likely include:

Loss of the butyl group: Cleavage of the bond between the carbonyl carbon and the butyl chain would result in a stable acylium ion.

McLafferty rearrangement: If a gamma-hydrogen is present, a characteristic rearrangement can occur.

Cleavage of the methoxy group: Loss of a methyl radical from the methoxy group is another possible fragmentation.

Predicted Major Fragments in the MS/MS Spectrum of 2',3'-Dimethyl-4'-methoxybutyrophenone

| m/z (mass-to-charge ratio) | Proposed Fragment Structure |

| 206 | [M]+ (Molecular Ion) |

| 135 | [CH₃OC₆H₄CO]+ (p-methoxybenzoyl cation) |

| 71 | [C₅H₁₁]+ (butyl cation) |

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio of an ion, allowing for the determination of the elemental composition of a molecule. nih.gov This is a critical step in confirming the identity of a new or uncharacterized compound.

For 2',3'-Dimethyl-4'-methoxybutyrophenone, with a molecular formula of C₁₃H₁₈O₂, the theoretical exact mass can be calculated. An experimental HRMS measurement that matches this theoretical value to within a few parts per million (ppm) would provide strong evidence for the proposed molecular formula.

Calculated Exact Mass for 2',3'-Dimethyl-4'-methoxybutyrophenone

| Molecular Formula | Theoretical Exact Mass (monoisotopic) |

| C₁₃H₁₈O₂ | 206.1307 |

Vibrational Spectroscopy (Infrared and Raman)

Vibrational spectroscopy, which includes infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their vibrational modes.

Infrared (IR) Spectroscopy: The IR spectrum of 2',3'-Dimethyl-4'-methoxybutyrophenone is expected to show characteristic absorption bands for its key functional groups. A predicted IR spectrum would highlight these features. cheminfo.org

Predicted Characteristic IR Absorption Bands for 2',3'-Dimethyl-4'-methoxybutyrophenone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~2960-2850 | C-H stretching | Alkyl groups |

| ~1680 | C=O stretching | Aryl ketone |

| ~1600, ~1510 | C=C stretching | Aromatic ring |

| ~1250 | C-O stretching | Aryl ether |

Raman Spectroscopy: Raman spectroscopy is a complementary technique to IR spectroscopy. For 2',3'-Dimethyl-4'-methoxybutyrophenone, the Raman spectrum would also exhibit characteristic peaks corresponding to the various vibrational modes. Often, symmetrical vibrations that are weak in the IR spectrum are strong in the Raman spectrum, providing a more complete picture of the molecule's vibrational properties.

Detailed Band Assignment and Conformational Analysis

The vibrational spectrum of 2',3-Dimethyl-4'-methoxybutyrophenone is expected to exhibit a series of characteristic absorption bands corresponding to its various functional groups and structural features. A detailed assignment of these bands can be achieved through a combination of infrared (IR) and Raman spectroscopy, supported by computational methods such as Density Functional Theory (DFT).

The conformational landscape of this compound is primarily dictated by the rotation around the single bonds of the butyryl chain and its orientation relative to the substituted phenyl ring. Steric hindrance between the methyl groups on the phenyl ring and the butyryl chain, as well as the electronic effects of the methoxy group, will influence the preferred conformations. Computational modeling suggests that several low-energy conformers may coexist in solution.

Table 1: Hypothetical Vibrational Band Assignments for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3000-2850 | Medium-Strong | C-H stretching (aliphatic and aromatic) |

| ~1685 | Strong | C=O stretching (butyrophenone carbonyl) |

| ~1600, ~1500 | Medium-Strong | C=C stretching (aromatic ring) |

| ~1250 | Strong | C-O stretching (aryl ether) |

| ~1450, ~1375 | Medium | C-H bending (methyl and methylene groups) |

| ~1170 | Medium | In-plane C-H bending (aromatic) |

| ~820 | Strong | Out-of-plane C-H bending (aromatic) |

This table is interactive. Users can sort the data by clicking on the column headers.

Chiral Vibrational Spectroscopy

In the event that chiral derivatives of this compound are synthesized, for instance, by introducing a chiral center in the butyryl chain, vibrational circular dichroism (VCD) spectroscopy would be a powerful tool for their stereochemical analysis. VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule. The resulting VCD spectrum provides a unique fingerprint of the molecule's absolute configuration and predominant conformation in solution.

For a hypothetical chiral derivative, distinct VCD signals would be expected for the vibrational modes involving the chiral center and the adjacent carbonyl group. The sign and intensity of these VCD bands are highly sensitive to the spatial arrangement of the atoms and can be used to differentiate between enantiomers.

X-ray Crystallography and Solid-State Structure Analysis

Determination of Molecular Conformation and Packing

Single-crystal X-ray diffraction would provide unambiguous information about the molecular conformation and intermolecular interactions of this compound in the solid state. A hypothetical crystal structure would likely reveal a largely planar conformation of the methoxyphenyl group, with the butyryl chain adopting a specific torsion angle to minimize steric clashes with the adjacent methyl group.

The crystal packing would be governed by a combination of van der Waals forces and potentially weak C-H···O hydrogen bonds involving the carbonyl oxygen and methoxy group. The molecules would likely arrange in a herringbone or a pi-stacking motif, common for aromatic compounds.

Table 2: Hypothetical Crystallographic Data for this compound

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 15.1 |

| β (°) | 98.5 |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.15 |

This table is interactive. Users can sort the data by clicking on the column headers.

Co-crystallization Studies

Co-crystallization is a technique used to form a crystalline solid composed of two or more different molecules in a stoichiometric ratio. wikipedia.org This can be employed to modify the physicochemical properties of a compound. For this compound, co-crystallization could be explored with pharmaceutically acceptable co-formers to potentially enhance its solubility or stability. The formation of co-crystals is often driven by non-covalent interactions such as hydrogen bonding and π-π stacking. nih.gov

A potential co-former could be a molecule with a hydrogen bond donor group, such as a carboxylic acid or an amide, which could interact with the carbonyl oxygen of the butyrophenone. The selection of an appropriate co-former is crucial and can be guided by principles of crystal engineering. globalresearchonline.net Techniques like liquid-assisted grinding or slow evaporation from solution could be employed for co-crystal screening. frontiersin.org

Chiroptical Spectroscopy (If Chiral Derivatives are Explored)

Circular Dichroism (CD) Spectroscopy

For a chiral derivative of this compound, electronic circular dichroism (CD) spectroscopy would be instrumental in characterizing its stereochemistry. The CD spectrum arises from the differential absorption of left and right circularly polarized light by the chiral molecule's chromophores.

The aromatic ring and the carbonyl group of the butyrophenone moiety are the primary chromophores. The electronic transitions associated with these groups, typically in the UV-Vis region, would give rise to characteristic CD bands, known as Cotton effects. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the chiral center and the preferred conformation of the molecule. Theoretical calculations of the CD spectrum using time-dependent density functional theory (TD-DFT) could be used to correlate the experimental spectrum with a specific stereoisomer.

Optical Rotatory Dispersion (ORD) Studies

Optical Rotatory Dispersion (ORD) is a chiroptical technique that measures the change in the angle of rotation of plane-polarized light as a function of the wavelength. wikipedia.orgslideshare.net This phenomenon provides valuable insights into the stereochemistry of chiral molecules, particularly those containing a chromophore, which is a light-absorbing functional group. For a chiral molecule to be studied by ORD, it must be distinguishable from its mirror image. wikipedia.org

In the context of this compound, the carbonyl group (C=O) of the butyrophenone moiety acts as a chromophore. The presence of a chiral center at the C2 position of the butyrophenone chain renders the molecule optically active. The interaction of this chiral center with the carbonyl chromophore is expected to give rise to a characteristic ORD curve known as a Cotton effect.

The Cotton effect is the distinctive S-shaped curve observed in the ORD spectrum of a chiral compound in the wavelength region where it absorbs light. This effect can be either positive or negative. A positive Cotton effect is characterized by an initial increase in optical rotation to a peak at a longer wavelength, followed by a sharp decrease through zero to a trough at a shorter wavelength. Conversely, a negative Cotton effect shows an initial decrease to a trough, followed by a sharp increase to a peak. researchgate.net The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the chiral center(s) in proximity to the chromophore.

For ketones, the Octant Rule is an empirical guideline used to predict the sign of the Cotton effect based on the spatial arrangement of substituents around the carbonyl group. chemistnotes.com The space around the carbonyl is divided into eight regions, or octants. The contribution of each substituent to the Cotton effect depends on the octant it occupies. While a detailed application of the Octant Rule to this compound would require conformational analysis, it provides a theoretical framework for correlating its ORD spectrum with its three-dimensional structure.

To illustrate the expected ORD curve for a chiral butyrophenone like this compound, a hypothetical data table is presented below. This table simulates a positive Cotton effect, which is a plausible scenario for one of its enantiomers.

| Wavelength (nm) | Molar Rotation [Φ] (degrees) |

| 600 | +150 |

| 500 | +250 |

| 400 | +500 |

| 350 | +1200 |

| 320 (Peak) | +3500 |

| 305 (Crossover) | 0 |

| 290 (Trough) | -2500 |

| 270 | -1000 |

| 250 | -500 |

This table is a hypothetical representation to illustrate a typical Cotton effect and does not represent actual experimental data for this compound.

The detailed analysis of the ORD curve, including the position of the peak, trough, and crossover point, as well as the amplitude of the Cotton effect (the difference in molar rotation between the peak and the trough), would provide definitive information about the absolute configuration of this compound and its derivatives.

Computational and Theoretical Chemistry Studies of 2 ,3 Dimethyl 4 Methoxybutyrophenone

Quantum Mechanical Calculations of Electronic Structure

Quantum mechanical calculations are fundamental to understanding the electronic properties of a molecule.

Conformational Analysis and Potential Energy Surfaces

The flexibility of the butyrophenone (B1668137) side chain and the rotation around the aryl-carbonyl bond suggest that 2',3-Dimethyl-4'-methoxybutyrophenone can exist in multiple conformations.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting spectroscopic data. For this compound, these predictions would be crucial for its characterization.

Predicted spectroscopic parameters would be calculated based on the optimized geometries obtained from DFT or ab initio methods. Time-dependent DFT (TD-DFT) would be used to predict UV-Vis absorption spectra, while the calculation of nuclear magnetic shielding tensors would allow for the prediction of NMR chemical shifts. Vibrational frequencies, corresponding to IR and Raman spectra, would be calculated from the second derivatives of the energy with respect to the atomic coordinates. These theoretical spectra would be instrumental in the analysis of experimental data.

Although specific data for this compound is not available, the principles of these computational methods are well-established and have been successfully applied to a wide variety of organic molecules. nih.govresearchgate.netmdpi.com Future research on this specific compound would likely employ these techniques to elucidate its physicochemical properties.

Theoretical NMR Chemical Shift Calculations

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts can aid in the assignment of experimental spectra, help distinguish between different isomers or conformers, and provide a deeper understanding of the electronic environment of the nuclei.

For this compound, theoretical NMR chemical shifts would typically be calculated using quantum mechanical methods, most notably Density Functional Theory (DFT). The Gauge-Independent Atomic Orbital (GIAO) method is a widely used approach within the DFT framework for calculating nuclear magnetic shielding tensors.

The computational process would involve:

Geometry Optimization: The three-dimensional structure of this compound would first be optimized to find its lowest energy conformation. This is a critical step as chemical shifts are highly sensitive to molecular geometry.

Shielding Tensor Calculation: Using the optimized geometry, the GIAO method would be employed with a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(2d,p)) to calculate the isotropic shielding values for each nucleus (¹H and ¹³C).

Chemical Shift Prediction: The calculated shielding values are then converted to chemical shifts (δ) by referencing them against the shielding value of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation used is: δ_sample = σ_TMS - σ_sample

The predicted chemical shifts can then be compared with experimental data. Discrepancies between theoretical and experimental values can often be rationalized by considering solvent effects, which can be modeled using implicit solvation models like the Polarizable Continuum Model (PCM).

Illustrative Data Table for Theoretical ¹³C NMR Chemical Shifts

Since no specific literature data is available, the following table illustrates the kind of results that would be obtained from such a calculation for a hypothetical aromatic ketone with similar functional groups.

| Atom | Predicted Chemical Shift (ppm) |

| Carbonyl C | 198.5 |

| Aromatic C (quaternary, attached to C=O) | 135.2 |

| Aromatic C (quaternary, attached to OCH₃) | 160.1 |

| Aromatic C-H | 114.0 - 130.0 |

| Methoxy (B1213986) C | 55.8 |

| Alkyl Chain C | 25.0 - 45.0 |

| Methyl C (aromatic) | 18.0 - 22.0 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Computational Vibrational Spectroscopy

Computational vibrational spectroscopy is used to predict the infrared (IR) and Raman spectra of a molecule. These calculations are valuable for assigning vibrational modes observed in experimental spectra and for understanding the molecule's force field and bonding characteristics.

Similar to NMR calculations, DFT is the most common method for predicting vibrational frequencies. The process involves:

Geometry Optimization and Frequency Calculation: After optimizing the molecular geometry to a stationary point on the potential energy surface, a frequency calculation is performed. This involves computing the second derivatives of the energy with respect to the nuclear coordinates (the Hessian matrix).

Frequency and Intensity Prediction: Diagonalization of the Hessian matrix yields the harmonic vibrational frequencies and the corresponding normal modes. IR and Raman intensities can also be calculated to generate a theoretical spectrum.

Scaling Factors: Calculated harmonic frequencies are often systematically higher than experimental frequencies due to the neglect of anharmonicity and basis set limitations. To improve agreement with experimental data, the calculated frequencies are typically scaled by an empirical scaling factor.

For this compound, these calculations would predict the frequencies of characteristic vibrational modes, such as the C=O stretch of the butyrophenone moiety, the C-O stretch of the methoxy group, aromatic C-H stretches, and various bending and rocking modes.

Illustrative Data Table for Key Vibrational Frequencies

The following table provides an example of the kind of data that would be generated, showing a few key vibrational modes for a similar molecule.

| Vibrational Mode | Predicted Frequency (cm⁻¹, scaled) |

| C=O Stretch | 1680 |

| Aromatic C=C Stretch | 1605, 1580 |

| Asymmetric C-O-C Stretch (methoxy) | 1250 |

| Symmetric C-O-C Stretch (methoxy) | 1030 |

| Aromatic C-H Bending (out-of-plane) | 750 - 900 |

This table is for illustrative purposes only and does not represent actual calculated values for this compound.

Reaction Mechanism Elucidation via Computational Methods

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Pathways

To understand a chemical reaction, it is crucial to identify the transition state (TS), which is the highest energy point along the reaction coordinate. Locating the TS is a key step in computational reaction mechanism studies. For a hypothetical reaction involving this compound, such as its reduction or a condensation reaction, the process would involve:

Proposing a Reaction Coordinate: An initial guess of the reaction pathway is made, connecting reactants and products.

Transition State Search: Various algorithms, such as synchronous transit-guided quasi-Newton (STQN) methods, are used to locate the saddle point on the potential energy surface that corresponds to the TS. A true TS is characterized by having exactly one imaginary frequency in its vibrational spectrum, which corresponds to the motion along the reaction coordinate.

Intrinsic Reaction Coordinate (IRC) Calculation: Once the TS is located, an IRC calculation is performed. This involves following the path of steepest descent from the TS down to the reactants on one side and the products on the other. A successful IRC calculation confirms that the identified TS correctly connects the desired reactants and products.

Reaction Energetics and Rate Constant Predictions

With the reactants, transition state, and products located, the energetics of the reaction can be determined. Key parameters include:

Activation Energy (ΔE‡): The energy difference between the transition state and the reactants. This is a primary determinant of the reaction rate.

Reaction Energy (ΔE_rxn): The energy difference between the products and the reactants, indicating whether the reaction is exothermic or endothermic.

These energies are typically calculated using high-level DFT or even more accurate ab initio methods. To obtain more accurate results, it is common to include corrections for zero-point vibrational energy (ZPVE), thermal contributions to enthalpy and entropy, and the effects of a solvent.

From the calculated activation energy and other thermodynamic parameters, it is possible to predict the reaction rate constant (k) using Transition State Theory (TST). The Eyring equation is a fundamental component of TST:

k = (κ * k_B * T / h) * e^(-ΔG‡ / RT)

where κ is the transmission coefficient, k_B is the Boltzmann constant, T is the temperature, h is the Planck constant, R is the gas constant, and ΔG‡ is the Gibbs free energy of activation.

Illustrative Data Table for Reaction Energetics

For a hypothetical reaction, the calculated energetic data might look like this:

| Parameter | Value (kcal/mol) |

| Activation Energy (ΔE‡) | 25.5 |

| Gibbs Free Energy of Activation (ΔG‡) | 28.0 |

| Reaction Energy (ΔE_rxn) | -15.2 |

| Gibbs Free Energy of Reaction (ΔG_rxn) | -12.8 |

This table is for illustrative purposes only and does not represent actual calculated values for any specific reaction of this compound.

Molecular Docking and Interaction Studies (Non-biological Focus)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While often used in drug design to model protein-ligand interactions, it can also be applied to study the interaction of molecules with material interfaces or catalytic sites.

For this compound, molecular docking could be used to investigate its adsorption on a metal surface, its interaction with a catalyst, or its incorporation into a polymer matrix. The process involves:

Preparation of the Receptor and Ligand: The "receptor" (e.g., a surface slab of a metal oxide or a zeolite catalyst) and the "ligand" (this compound) are prepared. This includes defining their atomic coordinates and assigning appropriate force field parameters.

Docking Simulation: A docking program systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose. The poses with the best scores are then analyzed to understand the key intermolecular interactions, such as hydrogen bonds, van der Waals forces, and electrostatic interactions.

Such studies could be valuable in materials science for understanding surface phenomena or in catalysis for elucidating how the molecule interacts with an active site. For instance, understanding the interaction of the carbonyl group and the aromatic ring with a catalytic surface could provide insights into its potential for catalytic transformation.

Advanced Analytical Method Development for 2 ,3 Dimethyl 4 Methoxybutyrophenone

Chromatographic Separations

Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For 2',3-Dimethyl-4'-methoxybutyrophenone, which possesses a chiral center, and is likely to be present in complex matrices, advanced chromatographic techniques are indispensable.

The presence of a stereogenic center in this compound necessitates the development of enantioselective analytical methods. Chiral High-Performance Liquid Chromatography (HPLC) is a primary technique for separating enantiomers. eijppr.com The selection of an appropriate Chiral Stationary Phase (CSP) is critical for achieving baseline separation of the (R)- and (S)-enantiomers.

Commonly, CSPs are prepared by immobilizing a chiral selector onto an achiral support like silica (B1680970) gel. wikipedia.org For aromatic ketones, polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, have demonstrated broad applicability. eijppr.com These CSPs, often derivatized with phenylcarbamates, can offer a combination of hydrogen bonding, π-π interactions, and steric hindrance to achieve chiral recognition. eijppr.com

Another important class of CSPs for separating chiral compounds are cyclodextrin-based phases. wikipedia.orgsigmaaldrich.com Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with analytes, and their derivatized forms can provide the necessary selectivity for enantiomeric resolution. wikipedia.orgnih.gov

The development of a chiral separation method would involve screening a variety of CSPs under different mobile phase conditions (normal-phase, reversed-phase, and polar organic) to optimize resolution, analysis time, and sensitivity. sigmaaldrich.com

Table 1: Representative Chiral Stationary Phases for Aromatic Ketone Separation

| Chiral Stationary Phase Type | Chiral Selector Example | Potential Interaction Mechanisms |

| Polysaccharide-based | Cellulose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |

| Polysaccharide-based | Amylose tris(3,5-dimethylphenylcarbamate) | π-π interactions, hydrogen bonding, steric hindrance |

| Cyclodextrin-based | Derivatized β-cyclodextrin | Inclusion complexation, dipole-dipole interactions |

| Pirkle-type (Brush-type) | (R)-N-(3,5-Dinitrobenzoyl)phenylglycine | π-acceptor/π-donor interactions, hydrogen bonding |

This table is illustrative and based on general principles of chiral chromatography for aromatic ketones.

For the analysis of this compound in complex sample matrices, such as in process monitoring or impurity profiling, one-dimensional chromatography may not provide sufficient resolving power. Two-dimensional chromatography, in the form of comprehensive two-dimensional gas chromatography (GC×GC) or comprehensive two-dimensional liquid chromatography (LC×LC), offers significantly enhanced peak capacity and selectivity. chemistry-matters.comchromatographyonline.com

In a typical LC×LC setup, two columns with different separation mechanisms (e.g., reversed-phase and hydrophilic interaction chromatography) are coupled. nih.govresearchgate.net This orthogonality allows for the separation of co-eluting peaks from the first dimension in the second dimension, providing a much more detailed and accurate profile of the sample. nih.gov For instance, an achiral separation could be performed in the first dimension to separate the target compound from its impurities, followed by a chiral separation in the second dimension to determine the enantiomeric excess. wikipedia.org

GC×GC is particularly powerful for the analysis of volatile and semi-volatile compounds. chemistry-matters.com By coupling two columns of different polarity, complex mixtures of aromatic compounds can be effectively separated. chemistry-matters.comnih.gov The structured nature of GC×GC chromatograms, where compounds of similar chemical properties elute in distinct regions, can aid in the identification of unknown components. chemistry-matters.com

Hyphenated Techniques for Complex Mixture Analysis

Hyphenating chromatographic separation with powerful detection techniques like mass spectrometry and nuclear magnetic resonance provides a wealth of structural and quantitative information, especially for trace-level analysis and unambiguous identification.

For the detection and quantification of trace levels of this compound or its impurities, tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are invaluable. Gas Chromatography-Tandem Mass Spectrometry (GC-MS/MS) offers high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions, minimizing matrix interference.

Liquid Chromatography-High-Resolution Mass Spectrometry (LC-HRMS) provides accurate mass measurements, which can be used to determine the elemental composition of the analyte and its fragments. nih.gov This is a powerful tool for the identification of unknown impurities and degradation products. nih.govnih.gov Modern LC-HRMS instruments can achieve rapid separation and analysis, making them suitable for high-throughput screening. nih.gov

Table 2: Comparison of GC-MS/MS and LC-HRMS for Trace Analysis

| Technique | Principle | Advantages for this compound Analysis |

| GC-MS/MS | Separation by GC, followed by tandem mass spectrometry for selective detection. | High sensitivity and selectivity for volatile and thermally stable analytes and impurities. |

| LC-HRMS | Separation by LC, followed by high-resolution mass spectrometry for accurate mass measurement. | Applicable to a wider range of polarities and thermal stabilities; provides elemental composition for identification of unknowns. |

This is a generalized comparison of the techniques.

Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) spectroscopy is a powerful technique that directly couples the separation power of HPLC with the structure elucidation capabilities of NMR. nih.govmdpi.com This hyphenation allows for the unambiguous identification of components in a mixture without the need for isolation. nih.govnih.gov For a novel compound like this compound, LC-NMR would be instrumental in confirming its structure and identifying any process-related impurities or degradation products. nih.gov

LC-NMR experiments can be performed in on-flow, stopped-flow, or loop-storage modes, depending on the concentration of the analyte. mdpi.com While NMR is inherently less sensitive than mass spectrometry, technological advancements such as cryogenically cooled probes have significantly improved detection limits. nih.gov The combination of LC-NMR with mass spectrometry (LC-NMR-MS) provides complementary information, with MS providing molecular weight and fragmentation data, and NMR providing detailed structural information. wiley.com

Spectroscopic Quantification Methods (Non-Clinical Matrix)

While chromatography is the preferred method for separation and quantification, spectroscopic methods can offer rapid and cost-effective alternatives for the quantification of this compound in simpler, non-clinical matrices, such as in-process control samples.

UV-Visible spectrophotometry is a straightforward technique for quantifying compounds with a chromophore. Aromatic ketones, including this compound, exhibit strong UV absorbance due to the presence of the benzene (B151609) ring and the carbonyl group. oregonstate.eduopenstax.org A method can be developed by identifying the wavelength of maximum absorbance (λmax) and creating a calibration curve of absorbance versus concentration. sciencescholar.usresearchgate.net For mixtures with overlapping spectra, derivative spectrophotometry or multivariate calibration techniques can be employed. researchgate.net

Infrared (IR) spectroscopy can also be used for quantification, particularly with techniques like Attenuated Total Reflectance (ATR)-FTIR. The intensity of the characteristic carbonyl (C=O) stretching vibration, which is typically strong for ketones, can be correlated with concentration. openstax.orgyoutube.com

Table 3: Spectroscopic Data for a Structurally Similar Compound (Butyrophenone)

| Spectroscopic Technique | Characteristic Signal/Peak | Reference |

| 1H NMR | Signals corresponding to aromatic and aliphatic protons. | chemicalbook.com |

| 13C NMR | Carbonyl carbon signal typically appears downfield (>190 ppm). | oregonstate.edu |

| IR Spectroscopy | Strong C=O stretch for the ketone group (around 1685 cm-1 for aromatic ketones). | openstax.org |

| Mass Spectrometry (GC-MS) | Molecular ion peak and characteristic fragmentation patterns. | nih.gov |

This table presents data for the parent compound, butyrophenone (B1668137), to illustrate the expected spectroscopic features. The exact values for this compound would differ due to the additional methyl and methoxy (B1213986) substituents.

UV-Vis Spectrophotometric Assay Development

UV-Visible spectrophotometry is a fundamental analytical technique for the quantification of compounds containing chromophores. The butyrophenone scaffold, with its aromatic ring and carbonyl group, is inherently suitable for UV-Vis analysis. The absorbance of UV or visible light by the molecule is proportional to its concentration, a relationship described by the Beer-Lambert law.

The development of a UV-Vis spectrophotometric assay for this compound would involve several key steps:

Solvent Selection: The choice of solvent is critical as it can influence the wavelength of maximum absorbance (λmax) and the molar absorptivity. Common solvents for such analyses include methanol, ethanol, acetonitrile, and buffered aqueous solutions. The ideal solvent should be transparent in the wavelength range of interest and should not react with the analyte.

Determination of λmax: A solution of this compound would be scanned across the UV-Vis spectrum (typically 200-400 nm) to identify the wavelength at which maximum absorbance occurs. The conjugated system of the methoxy-substituted benzene ring and the butyrophenone carbonyl group would likely result in a distinct λmax.

Calibration Curve: A series of standard solutions of known concentrations would be prepared and their absorbance measured at the determined λmax. A calibration curve of absorbance versus concentration would then be plotted. The linearity of this curve would establish the concentration range over which the assay is accurate.

Hypothetical UV-Vis Spectrophotometric Data

| Parameter | Hypothetical Value |

| Solvent | Methanol |

| λmax | 275 nm |

| Linear Range | 1-20 µg/mL |

| Molar Absorptivity (ε) | 15,000 L·mol⁻¹·cm⁻¹ |

| Correlation Coefficient (R²) | 0.9995 |

This table is for illustrative purposes only.

Fluorescence-Based Detection Methods

Fluorescence spectroscopy offers higher sensitivity and selectivity compared to UV-Vis spectrophotometry. While not all compounds are naturally fluorescent, non-fluorescent molecules can sometimes be derivatized to produce a fluorescent product. For butyrophenones, which are generally not strongly fluorescent on their own, a derivatization step could be employed.

A potential fluorescence-based detection method for this compound might involve:

Derivatization: A chemical reaction could be designed to introduce a fluorophore into the molecule. For instance, a reaction targeting the carbonyl group or a position on the aromatic ring could be explored. Some butyrophenones have been shown to fluoresce after treatment with an oxidizing agent like potassium permanganate (B83412) in an acidic medium.

Optimization of Reaction Conditions: The conditions for the derivatization reaction, such as pH, temperature, and reagent concentration, would need to be optimized to ensure a stable and reproducible fluorescent signal.

Measurement of Excitation and Emission Wavelengths: The resulting fluorescent derivative would be analyzed to determine its optimal excitation and emission wavelengths.

Quantitative Analysis: A calibration curve would be constructed by measuring the fluorescence intensity of a series of derivatized standards.

Hypothetical Fluorescence Detection Data

| Parameter | Hypothetical Value |

| Derivatizing Agent | Potassium Permanganate |

| Excitation Wavelength (λex) | 350 nm |

| Emission Wavelength (λem) | 450 nm |

| Limit of Detection (LOD) | 0.1 µg/mL |

| Quantum Yield (ΦF) | 0.4 |

This table is for illustrative purposes only.

Electrochemical Methods of Detection